3-{[(4-methylphenyl)amino]carbonyl}bicyclo[2.2.2]octane-2-carboxylic acid
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Overview
Description
3-{[(4-methylphenyl)amino]carbonyl}bicyclo[2.2.2]octane-2-carboxylic acid, also known as BOC-2-AMA-OH, is a synthetic compound that has gained attention in scientific research due to its potential use in drug development.
Mechanism of Action
3-{[(4-methylphenyl)amino]carbonyl}bicyclo[2.2.2]octane-2-carboxylic acid acts as a competitive inhibitor of trypsin by binding to the enzyme's active site. This prevents trypsin from cleaving its target proteins, resulting in a decrease in proteolytic activity. The inhibition of trypsin activity can lead to a reduction in inflammation and blood clotting, making 3-{[(4-methylphenyl)amino]carbonyl}bicyclo[2.2.2]octane-2-carboxylic acid a potential therapeutic agent.
Biochemical and Physiological Effects:
Studies have shown that 3-{[(4-methylphenyl)amino]carbonyl}bicyclo[2.2.2]octane-2-carboxylic acid can effectively inhibit trypsin activity in vitro. In vivo studies have also demonstrated the compound's potential therapeutic effects, such as reducing inflammation and blood clotting. However, further studies are needed to fully understand the biochemical and physiological effects of 3-{[(4-methylphenyl)amino]carbonyl}bicyclo[2.2.2]octane-2-carboxylic acid.
Advantages and Limitations for Lab Experiments
One advantage of using 3-{[(4-methylphenyl)amino]carbonyl}bicyclo[2.2.2]octane-2-carboxylic acid in lab experiments is its high purity, which can be easily confirmed using spectroscopic techniques. Additionally, the compound's specificity for trypsin makes it a useful tool for studying the enzyme's activity. However, one limitation of using 3-{[(4-methylphenyl)amino]carbonyl}bicyclo[2.2.2]octane-2-carboxylic acid is its potential toxicity, which must be carefully monitored in experiments.
Future Directions
There are various future directions for the use of 3-{[(4-methylphenyl)amino]carbonyl}bicyclo[2.2.2]octane-2-carboxylic acid in scientific research. One potential application is in the development of new therapies for diseases such as pancreatitis and thrombosis. Additionally, further studies are needed to fully understand the compound's mechanism of action and its effects on other physiological processes. Finally, the synthesis of analogs of 3-{[(4-methylphenyl)amino]carbonyl}bicyclo[2.2.2]octane-2-carboxylic acid may lead to the development of more potent and specific trypsin inhibitors.
Synthesis Methods
The synthesis of 3-{[(4-methylphenyl)amino]carbonyl}bicyclo[2.2.2]octane-2-carboxylic acid involves the reaction of 4-methylphenylisocyanate with bicyclo[2.2.2]oct-7-ene-2,3-dicarboxylic anhydride in the presence of triethylamine. The resulting product is then treated with BOC anhydride to obtain 3-{[(4-methylphenyl)amino]carbonyl}bicyclo[2.2.2]octane-2-carboxylic acid. The purity of the compound can be confirmed using nuclear magnetic resonance spectroscopy and mass spectrometry.
Scientific Research Applications
3-{[(4-methylphenyl)amino]carbonyl}bicyclo[2.2.2]octane-2-carboxylic acid has been studied for its potential use in drug development, specifically as an inhibitor of the protease enzyme trypsin. Trypsin is involved in various physiological processes, including digestion and blood clotting. Inhibiting trypsin activity has been shown to have therapeutic potential in treating various diseases, such as pancreatitis and thrombosis.
properties
IUPAC Name |
3-[(4-methylphenyl)carbamoyl]bicyclo[2.2.2]octane-2-carboxylic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21NO3/c1-10-2-8-13(9-3-10)18-16(19)14-11-4-6-12(7-5-11)15(14)17(20)21/h2-3,8-9,11-12,14-15H,4-7H2,1H3,(H,18,19)(H,20,21) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZVJNPKJOLLIRRA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)NC(=O)C2C3CCC(C2C(=O)O)CC3 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21NO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
287.35 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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